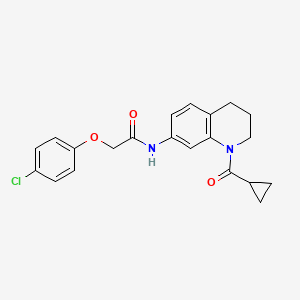

![molecular formula C12H21NO B2970336 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] CAS No. 1559261-83-4](/img/structure/B2970336.png)

6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

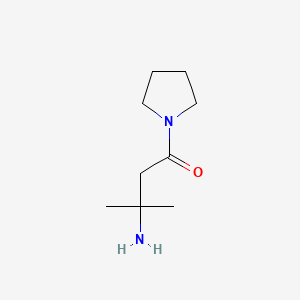

6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] is a chemical compound with the CAS Number: 1559261-83-4 . It has a molecular weight of 195.3 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI Code for 6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] is 1S/C12H21NO/c1-11(2)7-13-8-12(14-11)6-9-3-4-10(12)5-9/h9-10,13H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen

Bridged Bicyclic Morpholines as Building Blocks

Bridged bicyclic morpholines, such as those related to 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine], are pivotal in medicinal chemistry research due to their role as crucial building blocks. The unique structural properties of these compounds, including achirality and similar lipophilicity to morpholine, make them particularly interesting as morpholine isosteres. These characteristics are highlighted in the synthesis of morpholine derivatives, where straightforward chemistry from inexpensive materials is employed to produce novel morpholine-based building blocks (Walker, Eklov, & Bedore, 2012; Wishka et al., 2011).

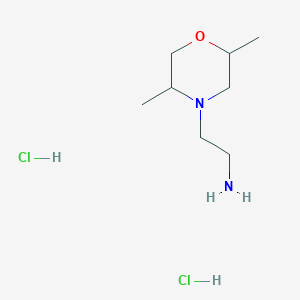

Lipophilicity Alteration in Medicinal Chemistry

The introduction of spirocyclic centers, such as azaspiro[3.3]heptanes, in place of traditional heterocycles like morpholines or piperazines, has shown to impact the lipophilicity of molecules significantly. These alterations can lower the measured logD of the molecules, affecting their pharmacokinetic profiles. This adjustment, although seemingly counterintuitive by adding a carbon atom, can be rationalized through increased basicity, showcasing the intricate balance between molecular structure and physicochemical properties in drug design (Degorce, Bodnarchuk, & Scott, 2019).

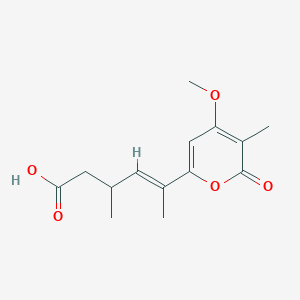

Novel Terpenoid Insect Repellents

A nitrogen-containing terpene, closely related to the structural framework of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine], was discovered as an effective insect repellent. Isolated from the defensive secretion of a milliped, this compound, known as polyzonimine, showcases the potential of bridged bicyclic morpholines and their analogs in developing natural, effective repellents against various insects, demonstrating a fascinating application of these compounds beyond traditional medicinal chemistry (Smolanoff et al., 1975).

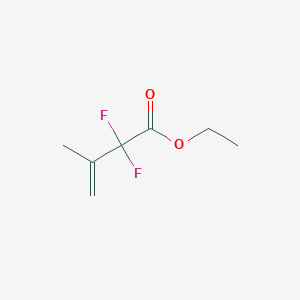

Oxetanes in Drug Discovery

Oxetanes, similar in some aspects to the structural motifs of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine], have been explored for their significant impact on solubility, lipophilicity, and metabolic stability in drug discovery. These compounds, particularly when incorporated into a molecule in place of traditional functional groups, can lead to enhanced aqueous solubility and reduced metabolic degradation, offering valuable insights into the design of new pharmaceutical agents (Wuitschik et al., 2010).

Synthesis and Biological Screening

Novel derivatives of 4-(3,3-dimethylspiro{bicyclo[2.2.1]heptan-2,5′-isoxazoline-2}-3′-yl)-2-aryl-2,3-dihydro-1H-1,5-benzodiazepines have been synthesized and evaluated for their biological activities. Despite the innovative approach in synthesizing these molecules, the compounds did not exhibit promising antimicrobial or antifungal activity, highlighting the challenges in predicting biological efficacy based solely on structural manipulation (Naqvi et al., 2011).

Safety and Hazards

The safety information for 6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

Eigenschaften

IUPAC Name |

6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-11(2)7-13-8-12(14-11)6-9-3-4-10(12)5-9/h9-10,13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLNKMCKKONMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2(O1)CC3CCC2C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-oxa-7-azaspiro[3.5]nonane;oxalic acid](/img/structure/B2970255.png)

![3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2970261.png)

![Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride](/img/structure/B2970264.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)

![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)